molecular formula C16H10BrIN2O2S B10898596 (5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10898596
M. Wt: 501.1 g/mol
InChI Key: MFLIFOLOHOHUQS-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 2-hydroxy-5-iodobenzaldehyde in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and iodine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the imine group may produce primary or secondary amines.

Scientific Research Applications

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-BROMOPHENYL)IMINO]-5-[(5-METHYL-2-THIENYL)METHYLENE]-1,3-THIAZOLAN-4-ONE
  • 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE

Uniqueness

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups within a thiazolidinone framework provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H10BrIN2O2S

Molecular Weight

501.1 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10BrIN2O2S/c17-10-1-4-12(5-2-10)19-16-20-15(22)14(23-16)8-9-7-11(18)3-6-13(9)21/h1-8,21H,(H,19,20,22)/b14-8-

InChI Key

MFLIFOLOHOHUQS-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)I)O)/S2)Br

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)I)O)S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.